Piperidin-4-one hydrochloride
Description
Significance of Piperidine (B6355638) Scaffold in Contemporary Chemical Sciences
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.net This structural motif is a pivotal cornerstone in the development and production of pharmaceuticals. bohrium.com Its prevalence is highlighted by its presence in over 70 commercially available drugs, including several blockbuster medications. researchgate.net
The significance of the piperidine scaffold stems from its ability to be readily incorporated into a wide array of molecular structures, influencing their biological activity. researchgate.net Derivatives of piperidine are utilized in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of therapeutic applications. researchgate.net The introduction of a piperidine moiety, particularly a chiral one, into a molecule can favorably modulate its physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net This versatility has made the piperidine framework one of the most frequently encountered heterocycles in FDA-approved drugs. researchgate.netresearchgate.net
Table 1: Therapeutic Applications of Piperidine-Containing Compounds
| Therapeutic Area | Examples of Activity |
|---|---|
| Oncology | Anticancer, Antineoplastic. bohrium.comnih.gov |
| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal, Antitubercular. bohrium.comnih.govbiomedpharmajournal.org |
| Central Nervous System (CNS) | Antipsychotic, Analgesic, Anti-Alzheimer, Anticonvulsant. bohrium.comnih.gov |
| Cardiovascular | Antihypertensive, Anticoagulant. researchgate.netbohrium.com |
| Other | Anti-inflammatory. bohrium.com |
Role of Piperidin-4-one Hydrochloride as a Fundamental Synthetic Intermediate
This compound, often used in its hydrate (B1144303) form (4,4-piperidinediol hydrochloride), serves as a versatile and fundamental building block in organic synthesis. nih.govchemicalbook.comchemicalbook.com Its structure, featuring a reactive ketone group and a secondary amine that can be further functionalized, makes it an ideal starting material for constructing more complex, multi-substituted piperidine derivatives. nih.gov
The compound is a key intermediate in the synthesis of numerous pharmaceutical agents and other biologically active molecules. nih.govchemicalbook.com It participates in a wide range of chemical transformations, allowing chemists to introduce diverse functional groups and build intricate molecular frameworks. rsc.org For instance, it can undergo condensation reactions with aldehydes and ketones, participate in multicomponent reactions, and be subjected to reduction to form corresponding piperidinols. rsc.orgsmolecule.comorganic-chemistry.org This synthetic utility has established this compound as an indispensable tool in both academic research and the pharmaceutical industry for creating novel compounds. chemicalbook.comchemicalbook.com
Table 2: Synthetic Utility of this compound
| Reaction Type | Description | Application Example |
|---|---|---|
| Condensation Reactions | The ketone group reacts with aldehydes or other carbonyl compounds, often as a first step to building more complex scaffolds. rsc.orgresearchgate.net | Synthesis of 3,5-bis(ylidene)-4-piperidones, which are investigated as curcumin (B1669340) mimics. rsc.org |
| Multicomponent Reactions | Serves as the amine component in one-pot reactions involving three or more starting materials. organic-chemistry.org | Enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone (B1582916) hydrochloride hydrate to yield tertiary propargylamines. organic-chemistry.org |
| Reduction | The carbonyl group can be reduced to a hydroxyl group to form 4-hydroxypiperidines. | Use of zinc/acetic acid for the mild reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones. organic-chemistry.org |
| N-Functionalization | The secondary amine of the piperidine ring can be alkylated or acylated to introduce various substituents. rsc.org | Synthesis of N-acryloyl and N-arylsulfonyl derivatives for biological screening. rsc.org |
| Cyclization/Annulation | Used as a foundational ring structure onto which other rings can be fused. | Serves as a key building block for constructing rigid bis-bispidine tetraazamacrocycles. chemicalbook.com |
Overview of Current Research Trajectories and Scope
Current research involving this compound is vibrant and multifaceted, primarily focusing on its application in the synthesis of novel, biologically active compounds. A significant area of investigation is the development of new anticancer agents. mdpi.comnih.gov Researchers are designing and synthesizing novel piperidin-4-one derivatives and evaluating their cytotoxic properties against various cancer cell lines. mdpi.comnih.gov For example, studies have explored 3,5-bis(benzylidene)-4-piperidone oximes and related salts, identifying several lead molecules with drug-like properties. nih.gov
Another major trajectory is the synthesis of compounds with anti-inflammatory and antioxidant properties. researchgate.net By using piperidin-4-one as a scaffold, scientists are creating new molecular entities and testing their ability to combat oxidative stress and inflammation. researchgate.net Furthermore, this compound is instrumental in creating "curcumin mimics". rsc.org These are 3,5-bis(ylidene)-4-piperidone structures designed to overcome the poor pharmacokinetic properties of natural curcumin while retaining or enhancing its therapeutic effects. rsc.org The development of efficient and stereoselective synthetic methods to access these complex piperidine structures also remains an active and important field of research. organic-chemistry.org
Table 3: Current Research Directions Involving this compound
| Research Trajectory | Focus Area | Example Application |
|---|---|---|
| Anticancer Drug Discovery | Synthesis of novel piperidone derivatives with cytotoxic activity. | Development of 1-piperidyl)propanoyl]this compound analogues and related compounds showing tumour-selective toxicity. mdpi.comnih.gov |
| Anti-inflammatory Agents | Creation of new compounds to inhibit inflammatory pathways. | Synthesis of novel piperidin-4-one imine derivatives showing potential as anti-inflammatory agents. researchgate.net |
| Curcumin Mimics | Design of 3,5-bis(ylidene)-4-piperidone scaffolds with improved bioavailability and efficacy. | Synthesis of N-Acryloyl-3,5-bis(ylidene)-4-piperidones via acid-catalyzed condensation of 4-piperidone hydrate hydrochloride. rsc.org |
| Antimicrobial Agents | Exploration of piperidone derivatives for antibacterial and antifungal activity. | Synthesis of 3,5-diarylidene-4-piperidone derivatives and evaluation of their antimicrobial properties. researchgate.net |
| Advanced Synthetic Methods | Development of efficient, stereoselective, and novel synthetic routes. | Catalytic three-component couplings to afford tertiary propargylamines from 4-piperidone hydrochloride hydrate. organic-chemistry.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidin-1-ium-4-one;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c7-5-1-3-6-4-2-5;/h6H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQNVZVOTKFLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1=O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41979-39-9 | |
| Record name | 4-Piperidone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41979-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Piperidin 4 One Hydrochloride and Its Derivatives
Classical and Conventional Approaches
Mannich Condensation Reactions for Piperidin-4-one Ring Formation
The Mannich reaction is a cornerstone in the synthesis of piperidin-4-one and its derivatives. This one-pot, multi-component condensation typically involves an amine or its salt (like ammonium (B1175870) acetate), an aldehyde, and a ketone with at least one enolizable proton. nih.govresearchgate.net The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by the enol form of the ketone, leading to the formation of the piperidin-4-one ring.
A common approach involves the condensation of a substituted aromatic aldehyde, a ketone such as ethyl methyl ketone or 2-butanone, and ammonium acetate (B1210297) in an ethanolic solution. nih.govresearchgate.netrdd.edu.iq This method has been successfully employed to synthesize a variety of 2,6-diaryl-3-methyl-4-piperidones. nih.govrdd.edu.iq The use of greener deep eutectic solvents, such as a mixture of glucose and urea (B33335), has also been explored as an environmentally benign reaction medium for this synthesis, yielding good product percentages. researchgate.net
The versatility of the Mannich condensation allows for the introduction of various substituents onto the piperidine (B6355638) ring by selecting appropriate starting materials. For instance, using different substituted benzaldehydes and ketones leads to a diverse library of piperidin-4-one derivatives. rdd.edu.iqbiomedpharmajournal.org
Table 1: Examples of Mannich Condensation for Piperidin-4-one Synthesis
| Aldehyde | Ketone | Amine Source | Product | Reference |
| Substituted aromatic aldehydes | Ethyl methyl ketone | Ammonium acetate | 2,6-diaryl-3-methyl-4-piperidones | nih.gov |
| p-Chlorobenzaldehyde | Butanone | Ammonium acetate | 3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one | rdd.edu.iq |
| Benzaldehyde/Substituted benzaldehydes | 2-Butanone | Ammonium acetate | 3-methyl-2,6-diarylpiperidin-4-ones | biomedpharmajournal.org |
| Substituted aromatic aldehydes | Ethyl methyl ketone | Ammonium acetate | Substituted 4-piperidones | researchgate.net |
| Benzaldehyde/2-hydroxybenzaldehyde/4-hydroxybenzaldehyde | 2-Propanone/2-Butanone/2-Pentanone/3-Pentanone | Saturated ammonia (B1221849) solution | Piperidin-4-one derivatives | researchgate.net |
Reductive Amination Strategies for Piperidin-4-one Derivatives
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds and has been effectively applied to the synthesis of piperidin-4-one derivatives. mdpi.com This process typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
One prominent application is the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones to produce 4-amino-2,6-diaryl-3-methylpiperidines. researchgate.net This transformation can be achieved in high yield using reducing agents like sodium cyanoborohydride at room temperature. researchgate.net The stereochemistry of the resulting product is often influenced by the reaction conditions and the structure of the starting piperidin-4-one. researchgate.net
Another strategy involves a reductive amination reaction between N-Boc-piperidin-4-one and various amines, such as 3,4-dichloroaniline (B118046) or phenoxy-ethylamine, to synthesize N-substituted piperidine derivatives. researchgate.netuasz.sn This approach is valuable for creating a library of compounds with diverse functionalities on the piperidine nitrogen. researchgate.netuasz.sn Furthermore, double reductive aminations have been accomplished using ruthenium(II) catalysis or microwave radiation. mdpi.com
Table 2: Reductive Amination Approaches to Piperidin-4-one Derivatives
| Starting Ketone | Amine | Reducing Agent/Catalyst | Product Type | Reference |
| 2,6-diaryl-3-methylpiperidin-4-ones | Ammonia (from ammonium salt) | Sodium cyanoborohydride | 4-amino-2,6-diaryl-3-methylpiperidines | researchgate.net |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | Not specified | N-(3,4-dichlorophenyl)piperidin-4-amine derivatives | researchgate.net |
| N-Boc-piperidin-4-one | Phenoxy-ethylamine | Not specified | N-(phenoxy-ethyl)piperidin-4-amine derivatives | uasz.sn |
| Cyclic ketone | Amine | Ruthenium(II) or Microwave | Substituted piperidines | mdpi.com |
Cyclization Reactions in Piperidin-4-one Synthesis
Modern synthetic methodologies have introduced a variety of cyclization reactions that offer elegant and efficient routes to the piperidin-4-one core and its derivatives. These methods often involve transition metal catalysis or radical-mediated processes, enabling the construction of the heterocyclic ring from acyclic precursors.
Intramolecular hydroamination involves the addition of an amine N-H bond across a carbon-carbon multiple bond within the same molecule. This reaction provides a direct pathway to cyclic amines, including piperidines. For instance, the intramolecular hydroamination of N-allenyl carbamates catalyzed by gold(I) complexes is an effective method for forming various cyclic amines. organic-chemistry.org Similarly, rhodium catalysts have been used for the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to yield 3-arylpiperidines. organic-chemistry.org
Gharpure and colleagues have described a stereoselective reductive hydroamination/cyclization cascade of alkynes to synthesize piperidines. mdpi.com This acid-mediated process proceeds through an enamine and an iminium ion intermediate, which is subsequently reduced. mdpi.com Lanthanide catalysts have also been employed in diastereoselective intramolecular hydroamination reactions to produce 2,6-disubstituted piperidines with high selectivity for the cis isomer. researchgate.net Furthermore, copper-catalyzed intramolecular hydroamination of terminal olefins has proven effective for synthesizing pyrrolidine (B122466) and piperidine derivatives from saturated fatty secondary amines. nih.gov
The oxidative amination of non-activated alkenes presents a powerful strategy for the synthesis of substituted piperidines. This method allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. mdpi.com Nevado and co-workers developed a gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent. mdpi.com An enantioselective version of this reaction was later developed by Liu and colleagues using a palladium catalyst with a novel pyridine-oxazoline ligand. mdpi.com
Another approach involves the intermolecular oxidative amination of unactivated alkenes through a combination of photoredox and copper catalysis. rsc.org This method generates allylic amines, which are versatile synthetic intermediates. rsc.org The reaction proceeds via the formation of an amidyl radical which adds to the alkene. rsc.org
Radical-mediated cyclizations offer a distinct approach to piperidine synthesis. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. Bruin and colleagues developed a cobalt(II)-catalyzed intramolecular radical cyclization of linear amino-aldehydes to produce piperidines, although the formation of a linear alkene by-product can occur. mdpi.com
Other radical approaches include the intramolecular C-H amination/cyclization of linear amines, which can be initiated through electrolysis or copper catalysis. mdpi.com A notable strategy involves the iodine-catalyzed C–H amination of 2-aryl-substituted precursors under visible light, which selectively forms piperidines over the often-favored pyrrolidines. acs.org This method relies on a free-radical-promoted pathway. acs.org Furthermore, an enantioselective δ C-H cyanation of acyclic amines has been achieved by intercepting an N-centered radical relay with a chiral copper catalyst, leading to the synthesis of chiral piperidines. nih.gov
Electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor also provides a route to piperidine derivatives. nih.govbeilstein-journals.org This method involves the formation of a radical anion from the imine, which then undergoes cyclization. nih.gov
Oxidative Amination of Non-activated Alkenes
Advanced and Stereoselective Synthetic Pathways
The development of advanced synthetic methods has enabled precise control over the three-dimensional arrangement of atoms, a critical factor in determining the biological activity of piperidine derivatives. acs.org These stereoselective pathways are essential for producing enantiomerically pure compounds, which often exhibit improved pharmacological profiles.
The stereoselective synthesis of piperidin-4-one scaffolds is a significant area of research, with various strategies employed to control the stereochemistry of the final products. nih.gov One notable approach involves the use of chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction and are subsequently removed. researchgate.net Chiral catalysts, both metal-based and organocatalysts, are also extensively used to induce stereoselectivity. researchgate.net
A powerful method for constructing chiral piperidine frameworks is the aza-Prins cyclization. nih.gov For instance, an efficient synthesis of 4,4-dihalopiperidine derivatives has been achieved using N-(3-halobut-3-en-1-yl)-4-methylbenzenesulfonamide and an aldehyde, catalyzed by indium(III) triflate. This reaction proceeds through a six-membered carbocation intermediate, which is then attacked by a halide ion. nih.gov The resulting dihalopiperidine can be converted to a tetrahydropiperidinone. nih.gov
Another innovative approach is the intramolecular aldol (B89426) reaction, which can be performed with high diastereoselectivity. mdpi.com For example, a key intermediate for aza-bicyclic scaffolds was synthesized via sequential reductive aminations followed by a highly diastereoselective intramolecular aldol reaction catalyzed by aqueous HCl. mdpi.com This method provides a bridged bicyclic system with multiple chiral centers. mdpi.com
The table below summarizes key aspects of stereoselective synthesis methods for piperidin-4-one scaffolds.
| Method | Key Features | Catalyst/Reagent | Outcome |
| Aza-Prins Cyclization | Formation of a six-membered carbocation intermediate. nih.gov | In(OTf)3 nih.gov | Excellent yields of 4,4-dihalopiperidine derivatives. nih.gov |
| Intramolecular Aldol Reaction | High diastereoselectivity (>20:1). mdpi.com | 10% aq. HCl mdpi.com | Aza-bicyclic scaffolds with four chiral centers. mdpi.com |
| Chiral Auxiliary Approach | Temporary attachment of a chiral group to direct stereochemistry. researchgate.net | Chiral auxiliaries researchgate.net | Enantiomerically pure piperidine derivatives. researchgate.net |
| Organocatalysis | Use of small organic molecules as catalysts. rsc.org | Organocatalysts rsc.org | Asymmetric synthesis of piperidine rings. rsc.org |
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-efficient method for constructing piperidin-4-one rings. nih.govacs.org This reaction can be performed as a double aza-Michael addition to divinyl ketones, providing a concise route to 2-substituted 4-piperidone (B1582916) building blocks. nih.govacs.org
The reaction conditions for the aza-Michael addition can be optimized to improve yields. For example, the slow addition of a divinyl ketone to a mixture of benzylamine (B48309) in acetonitrile (B52724) and aqueous sodium bicarbonate, followed by refluxing, has been shown to produce good yields of the corresponding 2-phenyl-substituted piperidone. nih.gov This approach has been successfully applied to the synthesis of chiral 4-piperidone-based building blocks. nih.gov
The mechanism of the aza-Diels-Alder reaction, which can form piperidin-4-ones, is often debated as to whether it is a concerted process or a stepwise Mannich-Michael reaction, particularly when using oxygenated dienes. rsc.orgrsc.org Understanding this mechanism is crucial for optimizing reaction conditions and achieving desired stereoselectivity. For instance, Hoveyda and colleagues optimized their silver-catalyzed Mannich reactions before carrying out the aza-Diels-Alder reaction, leading to a three-component, one-pot synthesis of piperidine rings with good yield and high diastereo- and enantioselectivity. rsc.org
The table below presents examples of aza-Michael addition reactions for the synthesis of piperidin-4-ones.
| Reactants | Catalyst/Conditions | Product | Yield |
| Benzylamine and phenyl-substituted divinyl ketone | Acetonitrile, aqueous NaHCO3, reflux nih.gov | 2-Phenyl-substituted piperidone nih.gov | 79% nih.gov |
| Imines and Danishefsky diene | Silver Lewis acid, chiral ligand rsc.org | Piperidine ring rsc.org | Good rsc.org |
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a versatile reaction in organic synthesis and has been applied to the production of piperidine derivatives. mdpi.com This method can be used for the dearomative hydrosilylation of pyridines to yield piperidines. mdpi.com
One approach involves the use of borenium ions and hydrosilanes to diastereoselectively reduce substituted pyridines. mdpi.com Another method utilizes an iron catalyst for the hydrosilylation of 1,5-pentanedioic acid with phenylsilane, which then reacts with aryl amines to form N-arylated piperidines. tandfonline.comresearchgate.net This reaction is typically carried out in a solvent like dimethyl carbonate (DMC) at elevated temperatures. tandfonline.com
The mechanism of B(C6F5)3-catalyzed hydrosilylation involves the activation of the Si-H bond. nih.govacs.org The process can involve a hydride abstraction from a silane (B1218182) to generate a silicon-stabilized cation, which is then captured by a borohydride. acs.org This catalytic cycle enables the reaction with various substrates.
The table below provides an overview of hydrosilylation reactions in piperidine synthesis.
| Substrate | Catalyst | Reducing Agent | Product | Yield |
| Substituted Pyridines | Borenium ions mdpi.com | Hydrosilanes mdpi.com | Diastereoselective piperidines mdpi.com | - |
| 1,5-Pentanedioic Acid and Aryl Amines | Iron catalyst tandfonline.com | Phenylsilane tandfonline.com | N-arylated piperidines tandfonline.com | 28-95% tandfonline.com |
| Pyridine (B92270) Derivatives | Ruthenium(II) complex mdpi.com | Sodium tetrahydroborate mdpi.com | Asymmetric aminofluoropiperidine mdpi.com | High mdpi.com |
Aza-Michael Addition Approaches to Piperidin-4-ones
Green Chemistry Principles in Piperidin-4-one Derivative Synthesis
The application of green chemistry principles to the synthesis of piperidin-4-one derivatives is gaining increasing attention to minimize the environmental impact of chemical processes. rasayanjournal.co.inresearchgate.net These principles focus on using safer solvents, reducing waste, and improving energy efficiency. rasayanjournal.co.in
One green approach is the use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. researchgate.net A DES formed from glucose and urea has been shown to be an effective and inexpensive medium for the synthesis of various piperidin-4-one derivatives, with yields ranging from 68% to 82%. researchgate.net Another study utilized a DES of glucose and choline (B1196258) chloride for the synthesis of 2,6-diarylpiperidin-4-ones in excellent yields. researchgate.net
Microwave-assisted and ultrasound-assisted synthesis are other green techniques that can significantly reduce reaction times and improve yields. nih.govmdpi.comekb.eg For example, the synthesis of pyrazoline derivatives from chalcones and hydrazine (B178648) derivatives under microwave irradiation is a notable application. nih.gov Similarly, ultrasonic irradiation has been used to synthesize hydrazones and bishydrazones with good yields and shorter reaction times. ekb.eg
The table below highlights some green chemistry approaches in the synthesis of piperidin-4-one derivatives.
| Green Approach | Solvent/Technique | Key Advantages | Example Product | Yield |
| Deep Eutectic Solvents | Glucose-urea researchgate.net | Inexpensive, effective reaction medium. researchgate.net | 3-Methyl-2,6-diphenyl piperidin-4-one researchgate.net | 82% researchgate.net |
| Microwave-Assisted Synthesis | Solvent-free or sustainable solvents nih.gov | Reduced reaction time, improved yields. nih.gov | Pyrazoline derivatives nih.gov | - |
| Ultrasound-Assisted Synthesis | Ethanol (B145695) ekb.eg | Shorter reaction time, good yields. ekb.eg | Hydrazones and bishydrazones ekb.eg | Good ekb.eg |
Optimization of Synthetic Protocols for Enhanced Yield and Purity of Piperidin-4-one Hydrochloride
Optimizing synthetic protocols is crucial for obtaining high yields and purity of this compound, which is a key intermediate in the production of various pharmaceuticals. google.com One patented process describes a three-step synthesis starting from N-carbethoxy-4-piperidone. This method involves etherification, hydrolysis, and finally, HCl-mediated cyclization to produce 4-piperidone hydrochloride hydrate (B1144303) with high purity and yield using environmentally friendly reagents.
The optimization process often involves screening different solvents and reaction conditions. For instance, in the synthesis of levobupivacaine (B138063) hydrochloride, a derivative of piperidine, various solvents were tested for the purification step, with ethyl acetate ultimately being chosen for its higher yield and purity. mdpi.com Recrystallization is another common technique to enhance product purity, and in the same synthesis, isopropyl alcohol was identified as the most suitable recrystallization solvent. mdpi.com
Careful control of reaction parameters, such as the amount of catalyst, can also significantly impact the outcome. In the synthesis of 4-piperidone HCl hydrate, it was observed that adjusting the quantity of the acid catalyst (p-toluenesulfonic acid) had a notable effect on the yield and purity of the final product. google.com
The table below summarizes optimization strategies for the synthesis of this compound and its derivatives.
| Optimization Strategy | Parameter Adjusted | Effect on Yield/Purity | Example |
| Solvent Screening | Purification solvent mdpi.com | Higher yield and purity. mdpi.com | Use of ethyl acetate for purification of (2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide. mdpi.com |
| Recrystallization | Recrystallization solvent mdpi.com | Enhanced product purity. mdpi.com | Use of isopropyl alcohol for recrystallization of levobupivacaine hydrochloride. mdpi.com |
| Catalyst Concentration | Amount of acid catalyst google.com | Affects yield and purity. google.com | Varying p-toluenesulfonic acid in the synthesis of 4-piperidone HCl hydrate. google.com |
| Reaction Conditions | Temperature, reaction time | Improved reaction efficiency and product quality. | General optimization principle. |
Advanced Spectroscopic and Structural Elucidation of Piperidin 4 One Hydrochloride Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of piperidin-4-one hydrochloride in solution. One-dimensional and two-dimensional NMR experiments offer comprehensive insights into the proton and carbon environments, as well as their correlations.
The ¹H NMR spectrum of piperidin-4-one derivatives provides information about the chemical environment of the protons. For instance, in N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones, the proton signals can be complex and may require variable temperature studies to obtain well-resolved spectra. rasayanjournal.co.in The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity between adjacent protons. rasayanjournal.co.in
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. In substituted piperidin-4-ones, the chemical shifts of the carbon atoms are sensitive to the nature and position of the substituents. rasayanjournal.co.in For example, the carbonyl carbon (C=O) typically appears at a characteristic downfield shift.
Table 1: Representative ¹H and ¹³C NMR Data for Piperidin-4-one Derivatives Note: This table is a representation of typical data and may not correspond to a single specific molecule.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2, H-6 | 3.0 - 3.5 | 45 - 55 |
| H-3, H-5 | 2.5 - 2.9 | 40 - 50 |
| N-H | 8.0 - 9.0 | - |
| C=O | - | 205 - 215 |
This table is interactive. You can sort and filter the data.
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of piperidin-4-one systems and determining their stereochemistry.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the piperidine (B6355638) ring. rasayanjournal.co.innih.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of substituents on the piperidine ring. rasayanjournal.co.innih.gov For some N-acyl piperidin-4-ones, NOESY spectra have been used to confirm the presence of E and Z isomers. rasayanjournal.co.in
One-Dimensional NMR (¹H, ¹³C) for Structural Assignment
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule.
In this compound, characteristic vibrational bands can be observed. The FT-IR spectrum of a substituted piperidin-4-one, for example, showed a strong absorption band for the C=O stretching vibration around 1704 cm⁻¹. chesci.com The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. chesci.com Aromatic C-H stretching and C=C stretching bands also appear at their characteristic frequencies. chesci.com FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds.
Table 2: Characteristic Vibrational Frequencies for a Piperidin-4-one Derivative Note: This table is a representation of typical data and may not correspond to a single specific molecule.
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| N-H | Stretching | 3303 |
| C-H (Aromatic) | Stretching | 3043 |
| C-H (Aliphatic) | Stretching | 2985 |
| C=O | Stretching | 1704 |
| C=C (Aromatic) | Stretching | 1479 |
This table is interactive. You can sort and filter the data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. researchgate.net
For this compound, the mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for cyclic amines include α-cleavage, which is the breaking of a bond adjacent to the nitrogen atom. miamioh.edu In the case of piperidin-4-one, fragmentation can also occur adjacent to the carbonyl group. The analysis of these fragmentation patterns helps to confirm the proposed structure. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles. ijitee.org For piperidin-4-one derivatives, this technique has been used to confirm the conformation of the piperidine ring, which often adopts a chair or a twisted boat conformation. iucr.orgresearchgate.net The analysis also reveals the packing of the molecules in the crystal lattice, which is influenced by intermolecular interactions such as hydrogen bonding. ijitee.orgiucr.org For instance, in the crystal structure of some designer drugs with a piperidine core, single-crystal X-ray analysis was crucial for determining the stereochemistry of the diastereomers. cambridge.org
Chromatographic Methods for Analysis and Purity Assessment
Chromatographic techniques are fundamental in the analysis and purification of this compound and its derivatives. These methods are crucial for monitoring reaction progress, isolating compounds, and assessing the purity of the final products.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely utilized technique for the qualitative analysis of this compound and its derivatives. It serves as a rapid and effective method to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. ijabbr.comderpharmachemica.com
In typical applications, TLC is performed on plates coated with silica (B1680970) gel. biomedpharmajournal.orgmdpi.com For instance, in the synthesis of various piperidone derivatives, TLC analyses were conducted on commercial silica gel 60 F254 aluminum sheets. google.com The visualization of the separated spots on the TLC plate can be achieved through different methods. One common method is exposure to ultraviolet (UV) light, especially if the compounds are UV-active. mdpi.com Another method involves the use of chemical staining agents. A dilute alkaline potassium permanganate (B83412) solution is often used to reveal the spots on the plate. google.com Iodine vapor is another common visualizing agent. biomedpharmajournal.org
The choice of the mobile phase, or eluent, is critical for achieving good separation of the components in a mixture. The selection of the eluent system depends on the specific piperidin-4-one derivative being analyzed. For example, a mixture of methanol (B129727) and ethyl acetate (B1210297) has been used as an eluent for certain piperidin-4-one derivatives. biomedpharmajournal.org In other cases, a combination of ethyl acetate and petroleum ether in a 4:6 ratio has been employed. rdd.edu.iq For the separation of isomeric alcohols derived from a piperidone, a mobile phase of benzene (B151609) and ethyl acetate in a 90:10 ratio was used with neutral alumina (B75360) as the stationary phase. itmedicalteam.pl The progress of reactions involving piperidine-3-carboxamide derivatives has been monitored using TLC, and after completion, the crude product is often purified. mdpi.com
The Rf (retention factor) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC. It helps in the identification of compounds when compared with a standard. For instance, the Rf value for 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one was reported as 0.60, and for 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one, it was 0.83, both using a methanol:ethyl acetate eluent system. biomedpharmajournal.org
Table 1: TLC Parameters for Piperidin-4-one Derivatives
| Compound/Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Visualization Method | Reference |
| Piperidone derivatives | Silica gel 60 F254 aluminum sheets | Not specified | Alkaline potassium permanganate solution | google.com |
| 2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one | Silica gel coated glass plate | Methanol: Ethyl acetate | Iodine vapor | biomedpharmajournal.org |
| 2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one | Silica gel coated glass plate | Methanol: Ethyl acetate | Iodine vapor | biomedpharmajournal.org |
| 3-methyl-2,6-bis(4-R-phenyl)piperidine-4-one derivatives | Pre-coated silica-gel on aluminum plates | Ethyl acetate: Petroleum ether (4:6) | Not specified | rdd.edu.iq |
| Isomeric alcohols from piperidone | Neutral alumina | Benzene: Ethyl acetate (90:10) | Not specified | itmedicalteam.pl |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | Merck 60 F254 (0.25 mm) plates | Not specified | UV inspection (254 nm) and/or KMnO4 spray | mdpi.com |
| Piperidine-3-carboxamide derivatives | Not specified | Not specified | TLC analysis | mdpi.com |
| 3,5-diarylidene-4-piperidone derivatives | Silica gel-coated aluminium sheets (Type 60 GF254) | Not specified | Not specified | researchgate.net |
| 2,2,6,6-Tetramethyl-piperidin-4-one derivatives | Silica gel-protected aluminium sheets (Type 60 F254, Merck) | Not specified | Not specified | derpharmachemica.com |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound and its analogs. This method is highly valued for its accuracy, precision, and sensitivity, making it suitable for purity assessment and quantitative analysis in various stages of drug development and quality control. nih.govresearchgate.netresearcher.life
A typical RP-HPLC method involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For compounds like piperidine that lack a strong UV chromophore, pre-column derivatization can be employed to enhance detection. nih.govresearchgate.netresearcher.life For instance, a method was developed for the determination of piperidine and piperidine hydrochloride using pre-column derivatization with 4-toluenesulfonyl chloride. nih.govresearchgate.netresearcher.life
The selection of the mobile phase composition is crucial for achieving optimal separation. A common approach is to use a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. For example, a mobile phase consisting of water with 0.1% phosphoric acid and acetonitrile in a 32:68 (v/v) ratio has been used. nih.govresearchgate.netresearcher.life In another method for tolperisone (B1682978) hydrochloride, a piperidine derivative, the mobile phase was a mixture of acetonitrile and 20 mM ammonium (B1175870) acetate buffer (pH 4.0) in a 55:45 (v/v) ratio. scispace.com For the analysis of another piperidine derivative, 4-methanesulfonyl-piperidine, which has no UV chromophore and poor retention, heptafluorobutyric acid (HFBA) was used as an ion-pairing agent to improve retention on a C18 column. tandfonline.com
The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. scispace.comijpbs.com Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For example, in the analysis of piperidine hydrochloride after derivatization, linearity was established in the range of 0.44-53.33 μg/mL with a high correlation coefficient (R² = 0.9996). nih.govresearchgate.netresearcher.life The LOD and LOQ were found to be 0.15 μg/mL and 0.44 μg/mL, respectively, demonstrating the method's sensitivity. nih.govresearchgate.netresearcher.life The accuracy of the method is often assessed by recovery studies, with average recoveries typically expected to be close to 100%. nih.govresearchgate.netresearcher.life
Table 2: RP-HPLC Method Parameters for Piperidine and its Derivatives
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range (μg/mL) | Reference |
| Piperidine and Piperidine hydrochloride (derivatized) | Inertsil C18 (250 x 4.6 mm) | Water (0.1% phosphoric acid): Acetonitrile (32:68, v/v) | 1.0 | Not specified | 0.44-53.33 | nih.govresearchgate.netresearcher.life |
| Tolperisone hydrochloride | Kromasil C18 (250 mm X 4.6 mm, 5 µm) | Acetonitrile: Water (90:10), pH 3.5 with Orthophosphoric acid | 1.0 | 271 | 2-10 | ijpbs.com |
| Tolperisone hydrochloride | C18 column (250 X 4.6 mm, 5 µm) | Acetonitrile: 20 mM ammonium acetate buffer (pH 4.0) (55:45 v/v) | 1.0 | 260 | 12.5 - 100 | scispace.com |
| 4-Methanesulfonyl-piperidine | Atlantis C18 (150 × 4.6 mm, 3.5 µm) | 0.1% HFBA in water-acetonitrile (90:10, v/v) | 1.0 | Charged Aerosol Detection (CAD) | Not specified | tandfonline.com |
| Piperine (B192125) | Luna C18 HPLC column | Acetonitrile: 0.01% ortho phosphoric acid (60:40, v/v; pH 3) | 1.0 | 340 | 0.5 - 20 | ijper.org |
Compound Names Mentioned:
4-Methanesulfonyl-piperidine
4-toluenesulfonyl chloride
Acetonitrile
Benzene
Ethyl acetate
Heptafluorobutyric acid
Iodine
Methanol
Petroleum ether
Piperidine
Piperidine-3-carboxamide
this compound
Potassium permanganate
Silica gel
Tolperisone hydrochloride
2-(4-hydroxyphenyl)-3-isopropyl-6-phenylpiperidin-4-one
2-[4-(dimethylamino) phenyl]-3-methyl-6-phenylpiperidin-4-one
Computational and Theoretical Investigations of Piperidin 4 One Hydrochloride Systems
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) has become a standard method for investigating the electronic and geometric properties of piperidin-4-one systems. jksus.org Calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p) or 6-31G(d,p), allow for the accurate prediction of molecular geometries, vibrational frequencies, and a host of electronic parameters. jksus.orgjksus.orgchesci.com These calculations confirm that the piperidin-4-one ring typically adopts a stable chair conformation. jksus.orgiucr.org The geometric parameters obtained from DFT calculations, such as bond lengths and angles, generally show good agreement with experimental data from X-ray diffraction, thereby validating the computational models. chesci.comiucr.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.orgacs.org
In studies of various piperidin-4-one derivatives, the HOMO is often localized on parts of the molecule with high electron density, such as substituted phenyl rings, while the LUMO is frequently centered on the piperidone ring and other electron-accepting groups. acs.orgrasayanjournal.co.in A smaller energy gap signifies a molecule that is more easily polarized and thus more chemically reactive, a property often referred to as "softness". scirp.orgrasayanjournal.co.in Conversely, a large energy gap indicates high stability and low reactivity. doi.org The energy gap can also explain the intramolecular charge transfer (ICT) that occurs within the molecule, which influences its biological and optical properties. chesci.com
Table 1: Selected Frontier Orbital Energies and Energy Gaps for Piperidin-4-one Derivatives Note: Calculations were performed on derivatives, not the simple hydrochloride salt. The specific derivative and computational level affect the exact values.
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2,6-diphenylpiperidin-4-one (DPP) | -0.11326 | -0.01819 | 0.09507 | scirp.org |
| Hydrazone derivative 3b | -6.6532 | -0.9018 | 5.7514 | doi.org |
| Hydrazone derivative 3d | -6.6328 | -0.9089 | 5.7239 | doi.org |
| 3-methyl-2,6-di(naphthalen-1-yl) phenylpiperidin-4-one (in gas) | -5.79 | -1.20 | 4.59 | chesci.com |
| (3Z,5Z)-1-tosyl-3,5-bis(4-(trifluoromethyl)benzylidene)piperidin-4-one | -7.077 | -3.095 | 3.982 | acs.org |
Global reactivity parameters, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. acs.org Key indices include:
Ionization Potential (I) and Electron Affinity (A) : Calculated as I = -EHOMO and A = -ELUMO. A low ionization potential indicates a higher tendency to donate electrons. scirp.org
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution (η = (I-A)/2). Softness is the reciprocal of hardness (S = 1/η). Molecules with low hardness (and high softness) are generally more reactive. jksus.orgscirp.org
Electronegativity (χ) : Measures the power of a molecule to attract electrons (χ = (I+A)/2). scirp.org
Electrophilicity Index (ω) : Quantifies the energy stabilization when the system acquires additional electronic charge from the environment (ω = μ²/2η, where μ is the chemical potential, μ = -χ). scirp.orgdoi.org
Fraction of Electron Transferred (ΔN) : This index estimates the number of electrons transferred from an inhibitor molecule to a metal surface. scirp.org
These descriptors are invaluable in fields like corrosion inhibition, where they help explain why certain piperidin-4-one derivatives are effective. For instance, a low hardness value and a high softness value are associated with greater inhibition efficiency. scirp.org
Table 2: Calculated Global Reactivity Descriptors for a Piperidin-4-one Derivative Data for 2,6-diphenylpiperidin-4-one (DPP)
| Parameter | Symbol | Value (eV) | Reference |
| Ionization Potential | I | 0.20833 | scirp.org |
| Electron Affinity | A | 0.01819 | scirp.org |
| Hardness | η | 0.09507 | scirp.org |
| Softness | S | 10.5185 | scirp.org |
| Electronegativity | χ | 0.11326 | scirp.org |
| Electrophilicity Index | ω | 0.0674 | scirp.org |
Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. chesci.comsci-hub.se This analysis reveals the distribution of electron density and helps identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). rasayanjournal.co.in In piperidin-4-one systems, oxygen atoms invariably display a significant negative charge, identifying them as sites susceptible to electrophilic attack. rasayanjournal.co.in Conversely, certain hydrogen and carbon atoms carry positive charges. This information is crucial for understanding intermolecular interactions and predicting reactive sites within the molecule. rasayanjournal.co.indoi.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. jksus.orgjksus.org It is a valuable tool for predicting how a molecule will interact with other species. The map uses a color scale to denote different potential values:
Red : Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack. doi.org
Blue : Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack. doi.org
Green : Regions of neutral or near-zero potential.
For piperidin-4-one derivatives, MEP maps consistently show the most negative region (red) around the oxygen atom of the carbonyl group (C=O), confirming it as a primary site for electrophilic interactions and hydrogen bonding. doi.orgsci-hub.se The areas around hydrogen atoms, particularly the N-H proton, typically show a positive potential (blue), marking them as electron-deficient centers. doi.org
Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are important for applications in telecommunications and information technology. chesci.comacs.org Computational methods can predict the NLO behavior of a molecule by calculating its molecular polarizability (α) and, more importantly, its first hyperpolarizability (β₀). chesci.com
A large value for the first hyperpolarizability suggests that the material may have significant NLO activity. chesci.comrasayanjournal.co.in Studies on various piperidin-4-one derivatives have shown that these compounds can possess considerable β₀ values, indicating their potential as NLO materials. chesci.comrasayanjournal.co.inresearchgate.net The intramolecular charge transfer, often visualized through HOMO-LUMO analysis, is a key contributor to this NLO response. chesci.com
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jksus.orgjksus.org This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.
Piperidin-4-one hydrochloride serves as a key starting material for the synthesis of a wide array of biologically active compounds. nih.govnih.gov The resulting derivatives have been the subject of numerous docking studies against various protein targets. For instance, derivatives have been docked into the active sites of proteins implicated in Alzheimer's disease, demonstrating their potential as inhibitors. jksus.orgjksus.org Other studies have explored their role as anticancer agents by docking them into the active site of the 20S proteasome, where interactions like hydrogen bonds between the piperidone's C=O group and amino acid residues like threonine and glycine (B1666218) are observed. nih.gov Docking studies on hydrazone derivatives against human estrogen receptors have also been performed to evaluate anticancer potential. doi.org These studies provide critical insights into the structure-activity relationships and the mechanism of action at a molecular level.
In Silico Prediction of Biological Activity Spectra (PASS) and Protein Targets (SwissTargetPrediction)
The initial phase of computational analysis for novel compounds often involves predicting their potential biological effects and protein targets. This is achieved using specialized web-based tools that rely on the chemical structure of the molecule.
The Prediction of Activity Spectra for Substances (PASS) online tool is utilized to forecast the likely pharmacological activities of a compound. clinmedkaz.orgmdpi.com This program analyzes the structure of a molecule and compares it to a vast database of biologically active substances, generating a spectrum of potential biological effects with corresponding probability scores (Pa for probable activity and Pi for probable inactivity). nih.govnih.gov For piperidine (B6355638) derivatives, PASS analysis can suggest a wide array of potential applications, including use as anticancer agents, treatments for central nervous system disorders, local anesthetics, and antiarrhythmic agents. clinmedkaz.org
Complementing PASS, the SwissTargetPrediction web tool identifies the most probable protein targets for a given small molecule. clinmedkaz.orgswisstargetprediction.ch By comparing the 2D structure of a query molecule to a library of known ligands, it predicts interactions with various target classes, including enzymes, G-protein-coupled receptors, ion channels, transporters, and nuclear receptors. clinmedkaz.orgnih.govresearchgate.net Studies on various piperidine derivatives have shown that these compounds are predicted to affect a diverse range of protein classes, indicating their potential to be developed for multiple therapeutic areas. clinmedkaz.orgnih.gov
Table 1: Predicted Biological Activities and Protein Target Classes for Piperidine Scaffolds
| Prediction Tool | Predicted Outcome | Examples of Predicted Activities/Targets | Reference |
|---|---|---|---|
| PASS | Biological Activity Spectra | Anticancer, CNS activity, Anti-inflammatory, Antiallergic, Antiasthmatic, Progesterone antagonist | clinmedkaz.org, nih.gov, nih.gov |
| SwissTargetPrediction | Protein Target Classes | Enzymes, Receptors, Voltage-gated ion channels, Transporters, Cytochrome P450 | clinmedkaz.org, nih.gov |
Ligand-Protein Interaction Profiling and Binding Site Identification
Following the initial prediction of targets, molecular docking simulations are employed to model the interaction between the ligand (piperidin-4-one derivative) and its predicted protein target. jksus.org These simulations place the ligand into the binding site of a protein and calculate a binding energy score, which indicates the affinity of the ligand for the protein. researchgate.net This process is crucial for understanding how the compound binds and for identifying the key amino acid residues involved in the interaction.
Molecular docking studies on various piperidin-4-one derivatives have identified specific interactions with a range of protein targets implicated in diseases like cancer and Alzheimer's. jksus.orgnih.gov For example, derivatives have been docked against proteins such as Epidermal Growth Factor Receptor (EGFR), as well as targets in myeloma, leukemia, and NK-cell lymphoma (6FS1, 6FSO, 6TJU, 5N21, and 1OLL). researchgate.netnih.gov
The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the protein's active site. jksus.org The piperidine ring itself often plays a role in establishing hydrophobic interactions, while the carbonyl group (C=O) at the 4-position and the nitrogen atom can act as hydrogen bond acceptors and donors, respectively. vulcanchem.com In one study, a piperidine-containing compound was identified as a high-affinity ligand for Retinol-binding Protein 4 (RBP4), with the co-crystal structure revealing that it binds to the same site as the endogenous ligand, retinol (B82714). nih.gov
Table 2: Examples of Ligand-Protein Interactions for Piperidin-4-one Derivatives
| Ligand Type | Protein Target | Key Interacting Residues (Example) | Interaction Type | Reference |
|---|---|---|---|---|
| Piperidin-4-one derivative | Anti-cancer targets (e.g., 6FSO, 6TJU) | Not specified in abstract | Efficient binding to active site residues | nih.gov |
| 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one | Alzheimer's-related proteins | Not specified in abstract | Inhibitor effect through protein interaction | jksus.org |
| Piperidine derivative (A1120) | Retinol-binding Protein 4 (RBP4) | Binds in retinol pocket | Non-covalent binding, displaces TTR | nih.gov |
| 1,4-disubstituted piperidines | Sigma-1 (σ1) receptor | Not specified in abstract | Hydrophobic interactions, hydrogen bonding | d-nb.info |
Elucidation of Proposed Protein-Ligand Binding Mechanisms
Understanding the mechanism of how a ligand binds to its target protein is fundamental for drug design. mdpi.com The process of protein-ligand association begins with the ligand and protein diffusing and colliding to form a non-specific "encounter complex". mdpi.comnih.gov This initial association is often guided by long-range electrostatic forces. nih.gov Following this, the ligand orients itself within the binding site to achieve a stable, low-energy conformation.
Three primary models describe the binding process at the molecular level mdpi.com:
Lock-and-Key Model: This earliest model proposes that the ligand fits into a rigid, pre-formed binding site on the protein, much like a key fits into a lock.
Induced Fit Model: This model suggests that the binding site of the protein is flexible. The initial binding of the ligand induces a conformational change in the protein, resulting in a more complementary and tighter fit. mdpi.com
Conformational Selection Model: This model posits that a protein exists in an equilibrium of different conformations, some of which are capable of binding the ligand. The ligand then selectively binds to its preferred conformation, shifting the equilibrium towards the bound state. mdpi.com
For flexible molecules like piperidin-4-one derivatives, the induced fit and conformational selection models are often more applicable than the rigid lock-and-key model. jksus.orgmdpi.com The piperidine ring can adopt different conformations, such as a chair or boat form, which can be influenced by substitutions and interactions within the protein's binding pocket. jksus.org
A specific mechanism was elucidated for a piperidine-based ligand (A1120) of Retinol-binding Protein 4 (RBP4). The binding of A1120 into the retinol-binding pocket induced conformational changes in the loops at the protein's surface. nih.gov These changes disrupted the interaction between RBP4 and its transport protein, transthyretin (TTR), leading to a reduction in serum RBP4 levels. nih.gov This demonstrates a sophisticated binding mechanism where the ligand not only occupies the active site but also allosterically modulates the protein's interaction with other partners. Such detailed mechanistic insights, often gained by combining molecular docking with molecular dynamics (MD) simulations, are critical for optimizing ligand structure to enhance potency and selectivity. rsc.orgnumberanalytics.com
Structure Activity Relationship Sar Studies of Piperidin 4 One Hydrochloride Derivatives
Influence of Chemical Modifications on Biological Activity Profiles
The biological properties of piperidin-4-one derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. mdpi.com Researchers have systematically modified the core structure at the nitrogen atom, the arylidene rings, and have studied the impact of stereochemistry to optimize therapeutic potential.
The nitrogen atom of the piperidine (B6355638) ring is a primary target for chemical modification, and substitutions at this position significantly impact the compound's biological activity. The basicity of this nitrogen, and thus its pKa, can be altered, which is a critical factor for binding to biological targets. units.itnih.gov
N-Alkylation: The introduction of various alkyl and benzyl (B1604629) groups at the N-1 position has led to derivatives with a wide range of pharmacological effects. For instance, N-benzyl substitution is a key feature in potent acetylcholinesterase (AChE) inhibitors like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine. nih.gov In the context of antitubercular agents, a derivative with a norbornenylmethyl substituent at the N-1 position was the only compound in its series to show significant inhibitory activity against virulent M. tuberculosis. researchgate.net Further studies on fentanyl-related compounds showed that N-alkylation of a keto-derivative on the piperidine nitrogen resulted in a compound with exceptionally potent analgesic activity. nih.gov
N-Acylation: Acylation of the piperidine nitrogen also profoundly influences bioactivity. The synthesis of N-acryloyl-3,5-bis(ylidene)-4-piperidones has been shown to increase potency, as the N-acryloyl group can intercalate with a secondary binding site on the target molecule. acs.orgnih.gov In a series of anti-influenza compounds, replacing a hydrogen on the piperidine nitrogen with a tert-butyl carbamate (B1207046) group led to a hundred-fold increase in inhibitory activity. nih.gov Conformational studies of N-acyl-piperidin-4-ones have revealed the presence of E and Z isomers, indicating that N-acylation also introduces distinct stereochemical considerations that can affect activity. rasayanjournal.co.in
| N-Substituent Type | Example Substituent | Target/Activity | SAR Finding | Reference(s) |
| N-Alkylation | N-benzyl | Acetylcholinesterase (AChE) Inhibition | Essential for potent anti-AChE activity. | nih.gov |
| Norbornenylmethyl | Antitubercular (M. tuberculosis) | Conferred significant activity compared to other N-1 substituents. | researchgate.net | |
| N-Acylation | N-acryloyl | Cytotoxicity | Increases potency by interacting with a secondary binding site. | acs.orgnih.gov |
| tert-Butyl carbamate | Anti-influenza | Dramatically improved inhibitory activity (100-fold) compared to the unsubstituted analogue. | nih.gov |
For derivatives such as 3,5-bis(arylidene)piperidin-4-ones (BAPs), which feature α,β-unsaturated ketone systems, the substituents on the arylidene rings are critical determinants of biological activity. nih.gov These modifications influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. acs.org
SAR studies on cytotoxic BAP analogues have demonstrated that electronic parameters are a primary factor influencing their efficacy. acs.orgnih.gov The introduction of electronegative substituents, such as a 2-chloro group on the benzylidene ring, was found to increase cytotoxic potential. acs.org Conversely, electron-releasing groups like methoxy (B1213986) (-OCH₃), isopropyl, or thiomethyl ether were observed to moderately reduce cytotoxicity. acs.org
The specific nature and position of the substituent are crucial. For example, the introduction of trifluoromethyl (CF₃) groups onto the arylidene rings led to the discovery of potent agents with anti-hepatoma and anti-inflammatory properties, which function by inhibiting NF-κB activation. nih.gov In a series of asymmetric BAPs, compounds featuring 4-tert-butylbenzylidene and 4-fluorobenzylidene moieties demonstrated notable cytotoxic effects against various cancer cell lines. nih.gov
| Arylidene Ring Substituent | Position | Target/Activity | SAR Finding | Reference(s) |
| Chloro | 2-position | Cytotoxicity (HeLa, HCT116) | Increased cytotoxic activity. | acs.orgnih.gov |
| Methoxy (O-Me) | - | Cytotoxicity | Moderately reduced cytotoxic potential. | acs.org |
| Trifluoromethyl (CF₃) | 3-position | Anti-inflammation, Anti-hepatoma | Conferred potent inhibitory activity against NF-κB. | nih.gov |
| 4-tert-butyl / 4-fluoro | 3,5-positions (asymmetric) | Cytotoxicity (HepG2, THP-1) | Asymmetric substitution yielded compounds with significant cytotoxicity. | nih.gov |
The three-dimensional arrangement of atoms and functional groups in piperidin-4-one derivatives is a critical factor that governs their biological efficacy. tandfonline.comnih.gov The conformation of the piperidine ring and the specific stereoisomers of chiral centers can lead to significant differences in activity.
The piperidine ring typically adopts a chair conformation, but this can be altered to a half-chair depending on the substitution pattern, as confirmed by X-ray crystallography. iucr.org In the case of 3,5-bis(arylidene)piperidin-4-ones, the geometry of the exocyclic double bonds is vital; single-crystal structure analysis has revealed that these compounds are active as E,E isomers. nih.gov
A dedicated study on the stereochemical effects of piperidin-4-one derivatives highlighted the importance of specific configurations. tandfonline.comnih.gov Researchers synthesized a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives and found that their biological activities were stereochemically dependent. For instance, one specific compound, (2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-di(furan-2-yl)-piperidin-4-ol, exhibited excellent antibacterial activity against S. aureus and good antifungal activity against A. flavus, demonstrating the precise structural requirements for optimal interaction with microbial targets. tandfonline.com
| Compound Class | Key Stereochemical Feature | Biological Activity | Finding | Reference(s) |
| 3,5-Bis(arylidene)piperidin-4-ones | E,E isomerism of olefinic double bonds | Cytotoxicity | The E,E configuration is the active stereochemistry. | nih.gov |
| 3-methyl-4-alkyl-2,6-diarylpiperidin-4-ols | (2S,3R,4S,6R) configuration | Antibacterial, Antifungal | Specific stereoisomers showed enhanced and selective antimicrobial activity. | tandfonline.comnih.gov |
| Chiral N-substituted piperidones | Chair vs. Half-chair conformation | General Bioactivity | The ring conformation is dependent on the substitution pattern, influencing molecular shape and receptor fit. | iucr.org |
Impact of Substitutions on Arylidene Ring Systems
Pharmacophore Refinement and Optimization Strategies for Enhanced Bioactivity
Pharmacophore modeling is a crucial strategy for refining and optimizing piperidin-4-one derivatives. nih.gov This approach identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect, guiding the design of new compounds with enhanced potency and selectivity. units.itfrontiersin.org
A clear example of pharmacophore refinement is seen in the development of ligands for the sigma-1 (σ₁) receptor. units.it A 3D pharmacophore model identified several key requirements for optimal binding:
A positive ionizable feature , corresponding to the basic nitrogen atom of the piperidine ring.
A hydrogen bond acceptor , fulfilled by the oxygen atom of an amide group.
Two hydrophobic features , accommodated by benzyl rings.
This model provided a molecular rationale for the high binding affinity of certain N-benzylcarboxamide derivatives. units.it Based on this understanding, new derivatives were designed to better fit the pharmacophore, aiming to improve selectivity for the σ₁ receptor over the σ₂ subtype without compromising affinity. units.it
Another optimization strategy is pharmacophore hybridization , where structural motifs from different known active compounds are combined. This approach was used to develop novel inhibitors of the NLRP3 inflammasome by merging the structure of a known inhibitor with the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, leading to new, active hybrid molecules. mdpi.com
Quantitative and Qualitative Correlations between Molecular Structure and Biological Efficacy
Structure-activity relationships can be explored through both qualitative observations and quantitative models, known as Quantitative Structure-Activity Relationship (QSAR) studies. These analyses establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com
Qualitative Correlations: Qualitative SAR provides general rules to guide drug design. For instance, in the study of cytotoxic 3,5-bis(arylidene)-4-piperidones (BAPs), a clear qualitative correlation was established: the electronic properties of the substituents on the aryl rings are a dominant factor influencing cytotoxicity. acs.org Specifically, electron-withdrawing groups tend to increase activity, while electron-donating groups tend to decrease it.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models provide a more precise, quantitative prediction of activity. Various studies have successfully applied QSAR to piperidin-4-one derivatives.
Hansch-type QSAR: In a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, a Hansch-type QSAR analysis was used to examine the influence of substituents on the phenylacetamide aromatic ring on binding affinity at σ₁ and σ₂ receptors. acs.org The models revealed that, in general, 3-substituted compounds had a higher affinity for both receptor subtypes compared to the corresponding 2- and 4-substituted analogues. acs.org
2D and 3D-QSAR: QSAR models based on 2D topological descriptors have been developed to predict the toxicity of piperidine derivatives against the mosquito Aedes aegypti. nih.gov More complex 3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), have been combined with 2D-QSAR to explore the structural requirements for the anti-proliferative activity of benzyl urea (B33335) derivatives, a related class of compounds. tandfonline.com A comprehensive in-silico study on piperidine derivatives as anti-hepatitis C agents used a Genetic Function Algorithm (GFA) to build and validate a robust 2D-QSAR model, which successfully predicted the activity of new compounds.
These quantitative models allow for the prediction of biological activity before synthesis, making the drug discovery process more efficient. tandfonline.com
| QSAR Study Type | Compound Class | Biological Target/Activity | Key Finding | Reference(s) |
| Qualitative SAR | 3,5-Bis(arylidene)-4-piperidones | Cytotoxicity | Electronic parameters are the most important factor; electron-withdrawing groups increase activity. | acs.org |
| Hansch-type QSAR | N-(1-benzylpiperidin-4-yl)phenylacetamides | σ₁/σ₂ Receptor Affinity | Substituent position is critical, with 3-substituted analogues showing higher affinity than 2- or 4-substituted ones. | acs.org |
| 2D-QSAR | Piperidine derivatives | Toxicity (Aedes aegypti) | Models based on 2D topological descriptors successfully predicted toxicity. | nih.gov |
| 2D/3D-QSAR | Piperidine derivatives | Anti-Hepatitis C Virus | A Genetic Function Algorithm (GFA) developed a predictive QSAR model for anti-HCV activity. |
Applications of Piperidin 4 One Hydrochloride As a Versatile Synthetic Building Block
Precursor in the Synthesis of Diverse Pharmaceutical Compounds
The piperidin-4-one nucleus is a key intermediate in the production of various pharmaceutical drugs. chemrevlett.comresearchgate.net For instance, it is a documented precursor in the synthesis of fentanyl and its analogues, which are potent analgesics. federalregister.gov The synthesis often involves the modification of the piperidine (B6355638) ring to create intermediates like N-phenyl-N-(piperidin-4-yl)propanamide (NPP) and 4-anilinopiperidine. federalregister.gov
Beyond analgesics, piperidin-4-one hydrochloride is utilized in the creation of antipsychotic medications such as Lumateperone. It also serves as a starting material for synthesizing 1-piperidin-4-yl-1,3-dihydro-imidazol[4,5-b]pyridin-2-one, an important intermediate for drugs targeting a range of diseases including inflammation and immune disorders. google.com The synthesis of Bilastine, an antihistamine, also involves intermediates derived from piperidin-4-yl structures. srimathapharmaceuticals.uk The versatility of this compound is further demonstrated by its use in preparing compounds that act as P-glycoprotein inhibitors, which are relevant in overcoming multidrug resistance in cancer therapy.
Scaffold for the Construction of Complex Heterocyclic Architectures
The inherent structure of this compound makes it an ideal scaffold for constructing more elaborate heterocyclic systems. Its ketone and amine functionalities provide reactive sites for annulation and condensation reactions, leading to a diverse range of fused, spirocyclic, and macrocyclic compounds.
Synthesis of Spiropiperidines and Condensed Piperidines
Piperidin-4-one is a cornerstone for the synthesis of spiropiperidines, a class of compounds gaining popularity in drug discovery due to their three-dimensional nature. Various synthetic strategies have been developed to construct these complex structures. One common approach involves the condensation of N-protected piperidin-4-ones with other cyclic or acyclic ketones. For example, the reaction of N-Boc-piperidin-4-one with substituted ortho-hydroxy acetophenones in the presence of pyrrolidine (B122466) yields crucial spiro[chromene-2,4'-piperidine] (B8724282) intermediates, which have been investigated as selective 5-HT2C receptor agonists. nih.gov
The synthesis of condensed piperidines, where another ring is fused to the piperidine core, also frequently employs piperidin-4-one derivatives. These structures are often built through intramolecular cyclization reactions. mdpi.com
Table 1: Examples of Spiro- and Condensed Piperidines from Piperidin-4-one
| Starting Material | Reagents/Conditions | Product Type | Application/Significance | Reference |
|---|---|---|---|---|
| N-Boc-piperidin-4-one | ortho-Hydroxy acetophenones, pyrrolidine | Spiro[chromene-2,4'-piperidine] | 5-HT2C receptor agonists | nih.gov |
| N-Boc-amino-β-ketoesters | HCl, NaHCO3, cyclic ketone | 2-Spiropiperidines | Access to diverse spirocyclic scaffolds for drug discovery | |
| Piperidin-4-one | Allylic amines, p-toluenesulfonic acid | Aza-Sakurai cyclization products | Functionalized piperidines for further derivatization | mdpi.com |
Construction of Rigid Bis-bispidine Tetraazamacrocycles
This compound is an essential building block for creating highly rigid and preorganized bis-bispidine tetraazamacrocycles. chemicalbook.com These complex macrocyclic structures are synthesized using a modular approach that allows for the independent incorporation of various functional groups. acs.orgacs.org The synthesis often starts with building blocks derived from N-Boc-N′-allylbispidinone, which itself can be prepared from piperidin-4-one precursors. chemicalbook.comacs.org The rigidity and preorganized nature of these macrocycles make them valuable in coordination chemistry and catalysis, where they can enhance stability and selectivity in chemical reactions. chemicalbook.com The Mannich reaction, using a suitable piperidine-4-one derivative, is a key method for constructing the bispidine core within these macrocycles. mdpi.comresearchgate.net
Formation of Rod-like Oligopiperidines
This compound, in its hydrated diol form (4,4-piperidinediol hydrochloride), is a key starting material for the synthesis of water-soluble, rigid, "molecular rods" known as oligopiperidines. chemicalbook.com These linear macromolecules are of interest for applications in nanotechnology. chemicalbook.com The synthesis strategy relies on an iterative reductive amination process. chemicalbook.comharvard.edu The commercially available 4,4-piperidinediol hydrochloride is first protected, for example with a benzyloxycarbonyl (Cbz) group. This protected piperidinone then reacts with another piperidine unit, and through a series of protection, deprotection, and coupling steps, the oligomer chain is elongated. chemicalbook.comharvard.edu This method has been used to create tetrapiperidines and longer oligomers, which are expected to be more resistant to proteolysis than other molecular rods like polyprolines. chemicalbook.com
Derivatization Strategies for Functionalization and Bioactivity Modulation
The ketone group at the C-4 position of the piperidine ring is a prime site for derivatization, allowing for the introduction of various functional groups to modulate the biological activity of the resulting compounds. These modifications can significantly alter the pharmacological profile, leading to new therapeutic agents.
Synthesis of Thiosemicarbazone and Oxime Derivatives
The reaction of the carbonyl group of piperidin-4-one derivatives with thiosemicarbazide (B42300) or hydroxylamine (B1172632) hydrochloride yields thiosemicarbazones and oximes, respectively. These derivatives have been extensively studied for a wide range of biological activities. biomedpharmajournal.orgresearchgate.net
Thiosemicarbazones: A variety of piperidin-4-one thiosemicarbazones have been synthesized and evaluated for their pharmacological potential. For instance, reacting 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide produces derivatives that exhibit significant antimicrobial and antifungal activities. biomedpharmajournal.org In some cases, the addition of the thiosemicarbazone moiety has been shown to enhance the antifungal activity compared to the parent piperidin-4-one. biomedpharmajournal.org Other studies have explored these derivatives as potential anticonvulsant agents, with some compounds showing excellent activity in maximal electroshock tests. Furthermore, novel piperidine-based thiosemicarbazones have been designed as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, making them potential candidates for anticancer and antimicrobial therapies. nih.gov
Oximes: Similarly, oxime derivatives of piperidin-4-one have been synthesized by reacting the ketone with hydroxylamine hydrochloride. researchgate.netrdd.edu.iq These compounds, along with their ether derivatives, have been investigated for their antimicrobial properties. researchgate.netijprajournal.combohrium.com For example, a series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes demonstrated good activity against selected bacterial and fungal strains. researchgate.net The synthesis of various N-substituted 2,6-diaryl piperidin-4-one oximes has been pursued to explore their potential as potent pharmacological agents. ijprajournal.com
Table 2: Bioactivity of Piperidin-4-one Thiosemicarbazone and Oxime Derivatives
| Derivative Class | Synthesis Method | Investigated Bioactivity | Key Findings | Reference(s) |
|---|---|---|---|---|
| Thiosemicarbazones | Condensation of piperidin-4-ones with thiosemicarbazide | Anticonvulsant | Certain derivatives exhibited excellent anticonvulsant activity. | |
| Thiosemicarbazones | Condensation of piperidin-4-ones with thiosemicarbazide | Antibacterial, Antifungal | Showed significant activity; thiosemicarbazone moiety enhanced antifungal properties. | biomedpharmajournal.org |
| Thiosemicarbazones | Reaction of 4-piperidinyl-benzaldehyde with thiosemicarbazides | DHFR Inhibition | Potent inhibition of dihydrofolate reductase, suggesting anticancer/antimicrobial potential. | nih.gov |
| Oximes | Reaction of piperidin-4-ones with hydroxylamine HCl | Antimicrobial | 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes showed good antibacterial and antifungal activity. | researchgate.net |
Formation of Hydrazone Derivatives
This compound is a valuable precursor for the synthesis of hydrazone derivatives. These reactions typically involve the condensation of the ketone group of the piperidin-4-one with hydrazine (B178648) or its substituted counterparts. The resulting hydrazones are a significant class of compounds in medicinal chemistry and materials science.
The general synthetic route involves reacting piperidin-4-one or its N-substituted derivatives with hydrazine hydrate (B1144303) or various aryl or acyl hydrazides in a suitable solvent, often with acid or base catalysis. tsijournals.comtandfonline.com For instance, a series of N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides were synthesized by reacting 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides with hydrazine hydrate in ethanolic acetic acid. tandfonline.com The reaction mixture is typically stirred at room temperature for an extended period to ensure completion. tandfonline.com
Another example is the synthesis of hydrazone derivatives of 2,6-diphenyl-4-piperidone. In this case, the piperidone derivative is reacted with hydrazine hydrate in ethanol (B145695) and refluxed for several hours. tsijournals.com The product precipitates upon cooling and can be purified by recrystallization. tsijournals.com
The formation of hydrazones can also be achieved using semicarbazide (B1199961) hydrochloride or thiosemicarbazide, leading to the corresponding semicarbazone and thiosemicarbazone derivatives. tsijournals.comderpharmachemica.com These reactions are often carried out under reflux in an alcoholic solvent. tsijournals.com
Below is a table summarizing representative examples of hydrazone formation from piperidin-4-one derivatives.
Table 1: Synthesis of Hydrazone Derivatives from Piperidin-4-ones
| Piperidin-4-one Reactant | Reagent | Reaction Conditions | Product | Reference |
| 1-Aryl-3-(piperidine-1-yl)-1-propanone hydrochloride | Hydrazine hydrate | Ethanolic acetic acid, room temperature, 17-26 h | N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride | tandfonline.com |
| N-(Benzimidazol-2-yl methyl)-2,6-diphenyl piperidin-4-one | Hydrazine hydrate | Ethanol, reflux, 3 h | Corresponding hydrazone derivative | tsijournals.com |
| 2,2,6,6-Tetramethyl-piperidin-4-one | Thiosemicarbazide | Acetic acid | 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazinecarbothioamide | derpharmachemica.com |
| Ethyl 4-oxopiperidine-1-carboxylate | Benzoyl hydrazides | Not specified | New benzoyl hydrazones | nih.gov |
Preparation of Carbohydrate Derivatives of Piperidin-4-one
The synthesis of carbohydrate derivatives of piperidin-4-one represents a key strategy for creating glycoconjugates with potential applications in medicinal chemistry and glycobiology. These derivatives combine the structural features of the piperidine ring with the biological recognition properties of carbohydrates.
A notable approach involves the creation of piperidine-based glycodendrons designed to mimic native N-glycans. nih.gov The synthesis of these complex structures can begin with a piperidine derivative, which is then glycosylated. For example, a galactosyl piperidine can be prepared via a Schmidt glycosylation of a galactose imidate with a Boc-protected piperidinemethanol. nih.gov This initial glycosylated piperidine can then be further elaborated into a larger dendrimeric structure. nih.gov
The general principle of glycosylation involves the reaction of a suitably protected piperidine alcohol with an activated carbohydrate donor, such as a glycosyl imidate or halide, in the presence of a promoter. The stereoselectivity of the glycosidic bond formation is a critical aspect of these syntheses and can be influenced by the nature of the C-2 auxiliary on the carbohydrate donor. rsc.org
While direct glycosylation of piperidin-4-one itself is less commonly reported, the functionalization of piperidine scaffolds with carbohydrate moieties is a well-established field. The resulting glycopiperidines can serve as building blocks for more complex glycoconjugates.
Table 2: Example of Carbohydrate Derivative Synthesis from a Piperidine Building Block
| Piperidine Reactant | Carbohydrate Donor | Reaction Type | Product | Reference |
| Boc-protected piperidinemethanol | Galactose imidate | Schmidt glycosylation | Galactosyl piperidine | nih.gov |
Generation of Quaternary Ammonium (B1175870) Salts
Piperidin-4-one and its derivatives can be readily converted into quaternary ammonium salts through N-alkylation. This transformation is significant as it introduces a permanent positive charge, which can modulate the compound's physical properties and biological activity.
The N-alkylation is typically achieved by reacting the secondary amine of the piperidine ring with an alkylating agent, such as an alkyl halide. researchgate.net The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. researchgate.netnih.gov
For instance, a series of quaternary ammonium salts were prepared from 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes. nih.gov The synthesis of spiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs also involves the N-alkylation of the piperidine ring with various alkyl halides in the presence of potassium carbonate. nih.gov
An alternative approach for N-alkylation involves the use of ZnO nanorods as a catalyst for the cross-coupling reaction of piperidin-4-one with compounds like 2-chloro-3-(chloromethyl)benzo[h]quinoline (B12519621) in the presence of potassium hydroxide (B78521) in DMSO. researchgate.net
Table 3: Examples of Quaternary Ammonium Salt Formation
| Piperidine Reactant | Alkylating Agent | Reaction Conditions | Product | Reference |
| 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes | Not specified | Not specified | Corresponding quaternary ammonium salts | nih.gov |
| Spiro[piperidine-4,1'-pyrido[3,4-b]indole] | R²-X (Alkyl halide) | CH₂Cl₂, K₂CO₃ | N¹-alkylated spiro[piperidine-4,1'-pyrido[3,4-b]indole] | nih.gov |
| Piperidin-4-one | 2-Chloro-3-(chloromethyl)benzo[h]quinoline | ZnO nanorods, KOH, DMSO, 110 °C | N-alkylated piperidin-4-one | researchgate.net |
| Piperidine | Alkyl bromide or iodide | Anhydrous acetonitrile, room temperature | N-alkylpiperidinium salt | researchgate.net |
Role in Catalysis and Coordination Chemistry
This compound and its derivatives serve as versatile ligands in coordination chemistry and have been explored for their potential applications in catalysis. The piperidine ring, with its nitrogen atom and the ketone functional group, offers multiple coordination sites for metal ions.
In coordination chemistry, these compounds can act as ligands to form metal complexes with unique structural and electronic properties. For example, 2-(Piperidin-4-yl)-1,8-naphthyridine hydrochloride can act as a ligand, facilitating the formation of metal complexes that may be beneficial for catalysis and material science. The ability of the 1,8-naphthyridine (B1210474) scaffold to engage in metal coordination is a key feature.
The use of piperidin-4-one derivatives in catalysis has been demonstrated in various reactions. For instance, palladium-catalyzed hydrogenation of pyridine (B92270) derivatives to produce piperidine derivatives is a known application. google.com Furthermore, ZnO nanorods have been used to catalyze the N-alkylation of piperidin-4-one. researchgate.net These examples highlight the role of either the piperidine derivative itself as part of a catalytic system or the use of catalysts to modify the piperidin-4-one structure.
The versatility of piperidin-4-one as a synthetic building block allows for the creation of a wide range of ligands with tailored properties for specific catalytic applications.
Preclinical Biological Activity and Mechanistic Research on Piperidin 4 One Hydrochloride Derivatives
Antimicrobial Efficacy (Antibacterial, Antifungal)
Piperidin-4-one derivatives have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities. biomedpharmajournal.orgnih.govrdd.edu.iq The introduction of different substituents on the piperidine (B6355638) ring has been shown to significantly influence their biological action. itmedicalteam.pl
Several studies have highlighted the potent in vitro antibacterial activity of these derivatives against a range of pathogenic strains. nih.gov For instance, certain 2,6-diaryl-3-methyl-4-piperidone derivatives have shown good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org The thiosemicarbazone derivatives of piperidin-4-one, in particular, have been found to possess enhanced antibacterial efficacy. biomedpharmajournal.org Similarly, imidazole (B134444) and benzotriazole (B28993) substituted piperidin-4-one derivatives have exhibited superior inhibition against Bacillus subtilis and Escherichia coli. nih.gov Research has also demonstrated the effectiveness of some derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. innovareacademics.in
In the realm of antifungal activity, piperidin-4-one derivatives have also shown considerable promise. Thiosemicarbazone derivatives have displayed significant antifungal activity, in some cases higher than the parent piperidin-4-one, against strains such as Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org Furthermore, certain 2,6-disubstituted piperidine-4-one derivatives have been found to be highly effective against Aspergillus niger. innovareacademics.inresearchgate.net Other studies have reported good activity against Trichoderma viride and Aspergillus flavus.
Table 1: Antimicrobial Activity of Selected Piperidin-4-one Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Thiosemicarbazone derivatives | S. aureus, E. coli, B. subtilis | Good antibacterial activity | biomedpharmajournal.org |
| Thiosemicarbazone derivatives | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antifungal activity | biomedpharmajournal.org |
| Imidazole/benzotriazole substituted derivatives | B. subtilis, E. coli | Superior inhibition activity | nih.gov |
| 2,6-disubstituted derivatives | S. aureus, B. subtilis, A. niger | Significant antibacterial and antifungal activity | innovareacademics.inresearchgate.net |
| Oxime esters | B. subtilis, P. aeruginosa, E. coli, T. viride, A. flavus | Good antibacterial and antifungal activity | |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | E. coli, S. typhi, Micrococcus, B. subtilis | Potent antibacterial activity | arkat-usa.org |
Antineoplastic and Antiproliferative Potentials
The anticancer properties of piperidin-4-one derivatives have been extensively investigated, revealing their potential as antineoplastic and antiproliferative agents. nih.govnih.govresearchgate.net These compounds have been shown to induce cytotoxic effects in various cancer cell lines through diverse mechanisms of action. nih.gov
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of piperidin-4-one derivatives against a panel of human cancer cell lines. For instance, novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as cytotoxic agents against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. researchgate.netjapsonline.com One such derivative with a sulfonyl spacer exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM. researchgate.netjapsonline.com
Similarly, 3,5-bis(arylidene)-4-piperidone derivatives have shown significant growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines. acs.org Some of these derivatives displayed GI50 values in the sub-micromolar range. acs.org Hydroxyl-substituted double Schiff-base 4-piperidone (B1582916) derivatives have also demonstrated better cytotoxicity than their cyclohexanone (B45756) counterparts, particularly against A549, SGC7901, HePG2, HeLa, K562, and THP-1 human carcinoma cell lines. nih.gov Furthermore, certain 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives have been found to be active against breast cancer cell lines. sums.ac.ir
Table 2: In Vitro Cytotoxicity of Piperidin-4-one Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Spiro[chroman-2,4'-piperidin]-4-one | MCF-7, A2780, HT-29 | Potent cytotoxicity, with one compound showing IC50 values of 0.31-5.62 μM. | researchgate.netjapsonline.com |
| 3,5-Bis(arylidene)-4-piperidone | HeLa, HCT116 | GI50 values in the range of 0.15–0.28 μM. | acs.org |
| Hydroxyl-substituted double Schiff-base 4-piperidone | A549, SGC7901, HePG2, HeLa, K562, THP-1 | Displayed better cytotoxicity than cyclohexanone derivatives. | nih.gov |
| 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one | Breast cancer cell lines | Three synthesized compounds were active. | sums.ac.ir |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Myeloma, leukemia, and natural killer t-cell lymphoma | Demonstrated cytotoxic effects. | nih.gov |
Modulation of Cellular Pathways, Including Topoisomerase Inhibition
The anticancer activity of piperidin-4-one derivatives is often attributed to their ability to modulate critical cellular pathways involved in cancer progression. One of the key mechanisms identified is the inhibition of topoisomerases, enzymes crucial for DNA replication and transcription. tandfonline.com
Several thiosemicarbazide (B42300) derivatives of piperidin-4-one have been identified as inhibitors of both human topoisomerase I and topoisomerase II. tandfonline.com For example, 4-benzoylthiosemicarbazides exhibited an IC50 of 50 µM against topoisomerase II. tandfonline.com Another study found that 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride selectively and almost completely inhibited Topo II activity at a 15 μM concentration. nih.gov
Beyond topoisomerase inhibition, these derivatives can influence other pathways. Some 3,5-bis(arylidene)-4-piperidone derivatives are thought to act as proteasome inhibitors. acs.org Additionally, certain derivatives have been shown to modulate the PI3K/Akt signaling pathway, which is vital for cell survival and growth. mdpi.com The induction of apoptosis through the upregulation of Bax and downregulation of Bcl-2 proteins is another mechanism by which these compounds exert their anticancer effects. nih.gov Some derivatives have also been found to target the JAK/STAT protein kinase pathway. mdpi.com
Antiviral Activities
The antiviral potential of piperidin-4-one derivatives has been an area of active research. nih.govmdpi.com Studies have indicated that these compounds can exhibit activity against various viruses. For instance, research has explored the antiviral properties of 1-(Pyridin-2-yl)piperidin-4-one derivatives. Another compound, 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride, has been investigated for its potential antiviral activity, particularly against the Hepatitis C virus. Furthermore, N-substituted piperidine derivatives have been synthesized and screened for their antiviral activity against the influenza A/H1N1 virus, with some showing effectiveness compared to commercial drugs. mdpi.com The piperidin-4-one nucleus is also considered a pharmacophore with potential anti-HIV activity. nih.gov
Neuromodulatory and Central Nervous System (CNS) Interactions
Piperidin-4-one and its derivatives have been investigated for their effects on the central nervous system (CNS). acs.orgmdpi.com The piperidine ring is a common structural feature in many compounds with CNS activity. mdpi.com Research has explored the potential of these derivatives in various neurological applications. For instance, some piperidone compounds have been evaluated as potential analgesic and antipyretic agents. acs.org The introduction of fluoroethyl groups into some piperidine-containing structures has been shown to enhance their CNS pharmacokinetic properties, suggesting potential for treating brain metastases. encyclopedia.pub
Acetylcholinesterase Inhibition
A significant area of neuromodulatory research for piperidin-4-one derivatives is their potential as acetylcholinesterase (AChE) inhibitors. mdpi.com Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. encyclopedia.pub The benzyl-piperidine group is often considered a crucial component for effective cholinesterase inhibition. encyclopedia.pub
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov One compound from this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a highly potent AChE inhibitor with an IC50 value of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov Another study on rigid analogues and related derivatives identified 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride as a potent AChE inhibitor with an IC50 of 1.2 nM and high selectivity for AChE over BuChE. nih.gov
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidin-4-one Derivatives
| Compound | IC50 (AChE) | Selectivity (AChE vs. BuChE) | Reference(s) |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 nM | 18,000-fold | nih.gov |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | 1.2 nM | ~34,700-fold | nih.gov |
Other Investigated Biological Activities
Beyond the primary research avenues, the versatile piperidin-4-one core has been functionalized to create derivatives with a range of other significant biological effects. These activities are currently being explored in preclinical settings to understand their mechanisms and potential for developing new therapeutic agents.
Derivatives of piperidin-4-one have been investigated for their potential to combat parasitic infections, particularly Chagas disease, which is caused by the protozoan Trypanosoma cruzi. The intracellular amastigote form of the parasite is a key target for therapeutic intervention.
Research has shown that incorporating a piperidine linker into other known active scaffolds, such as phenyldihydropyrazolones, can yield compounds with significant activity against T. cruzi amastigotes. nih.gov Similarly, certain quinone derivatives featuring an N-tert-butoxycarbonylpiperidine side chain have demonstrated good antitrypanosomal activity, along with favorable permeability and solubility profiles. jst.go.jp Studies on cyclic imides as inhibitors of the T. cruzi enzyme cruzain found that replacing a pyrrolidine (B122466) ring with a piperidine ring resulted in a compound with moderate activity against the parasite. frontiersin.org Further research into nitrogenous heterocycles identified a piperidine derivative that, while showing mild inhibition of the target enzyme trypanothione (B104310) reductase, displayed potent antiparasitic activity against T. brucei, suggesting action on a different target. asm.org
| Compound Class | Specific Derivative Example | Target Organism/Enzyme | Key Finding | Source |
|---|---|---|---|---|
| Quinone Derivatives | Compound 5a (N-tert-butoxycarbonylpiperidine derivative) | Trypanosoma cruzi | Exhibited good antitrypanosomal activity, membrane permeability, and solubility. | jst.go.jp |
| Cyclic Imides | Compound 10l | Trypanosoma cruzi amastigotes | Showed moderate activity with an IC50 value of 11.6 μM. | frontiersin.org |
| Phenyldihydropyrazolones | Derivatives with a piperidine linker | Trypanosoma cruzi amastigotes | Several compounds showed potencies in the same range as the lead compound (pIC50 = 6.4). | nih.gov |
| Nitrogenous Heterocycles | Compound 2 (piperidine class) | T. brucei / T. cruzi | Potent activity against T. brucei (0.9 μM), suggesting an alternative mechanism to trypanothione reductase inhibition. | asm.org |
The piperidin-4-one structure has served as a foundation for the development of compounds with significant antioxidant capabilities. These derivatives are evaluated for their ability to scavenge free radicals, a process that can mitigate oxidative stress implicated in numerous disease pathologies.
A common method to assess this activity is the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. who.intitmedicalteam.plitmedicalteam.pl In one study, 2,6-diphenylpiperidine-4-one derivatives were synthesized and evaluated, with substituted aryl derivatives containing phenol (B47542) and methoxy (B1213986) groups showing superior antioxidant activity compared to unsubstituted versions. who.int One such compound (1b) exhibited excellent antioxidant activity (IC50 1.84±0.15µg/ml), comparable to the standard, ascorbic acid. who.int Another study on novel piperidin-4-one imine derivatives also reported good radical scavenging activity, with IC50 values in the micromolar range. researchgate.net Research has indicated that the piperidone structure itself can demonstrate excellent radical scavenging activity, which may be greater than its corresponding isomeric alcohol derivatives. itmedicalteam.plitmedicalteam.pl
| Compound Series | Specific Derivative | Assay | IC50 Value | Source |
|---|---|---|---|---|
| 2,6-diphenylpiperidine-4-one derivatives | Compound 1b | DPPH Radical Scavenging | 1.84 µg/ml | who.int |
| Unsubstituted aryl derivatives (1a, 2a, 3a) | 6.46-11.13 µg/ml | who.int | ||
| Piperidin-4-one imine derivatives | Compound 2 | 30.392 µM | researchgate.net | |
| Compound 1 | 37.802 µM | researchgate.net |
Derivatives of piperidin-4-one have demonstrated potential as anti-inflammatory agents in various preclinical models. This activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes.
For instance, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones were shown to possess anti-inflammatory properties through the inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-activated RAW264.7 cells. nih.gov In a separate study, newly synthesized piperidin-4-one imine derivatives were evaluated for their anti-inflammatory response. researchgate.net The results showed that these compounds could effectively inhibit inflammation, with one derivative (Compound 2) showing a 71.3% anti-inflammatory effect, which was significantly higher than its parent compound (Compound 1) at 43.5%. researchgate.net These findings highlight the potential of the piperidin-4-one scaffold in developing new treatments for inflammatory conditions.
| Compound Series | Specific Derivative | Mechanism/Assay | Result | Source |
|---|---|---|---|---|
| N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Series of derivatives | Inhibition of IL-6 and TNF-α in LPS-induced RAW264.7 cells | Demonstrated anti-inflammatory properties. | nih.gov |
| Piperidin-4-one imine derivatives | Compound 2 | Anti-inflammatory response evaluation | 71.3% activity | researchgate.net |
| Compound 1 | 43.5% activity | researchgate.net |
A particularly promising area of research is the development of piperidin-4-one derivatives as inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β and can induce a form of inflammatory cell death known as pyroptosis. mdpi.com Its dysregulation is linked to a variety of inflammatory diseases.
Researchers have designed and synthesized a series of benzo[d]imidazole-2-one derivatives that incorporate a 1-(piperidin-4-yl) substructure. mdpi.comnih.gov Several of these compounds (specifically 9, 13, and 18) were identified as promising NLRP3 inhibitors, capable of concentration-dependently inhibiting IL-1β release in human macrophages. mdpi.comnih.govresearchgate.net These compounds also showed a significant ability to inhibit NLRP3-dependent pyroptosis. mdpi.com Another novel class of NLRP3 inhibitors (NICs) includes a derivative, NIC-12, which features a substituted piperidine and demonstrates approximately tenfold increased potency compared to the well-known inhibitor MCC950 (CRID3) in ex vivo samples. life-science-alliance.org
| Compound Series | Specific Derivative(s) | Inhibitory Action | Key Finding | Source |
|---|---|---|---|---|
| Benzo[d]imidazole-2-one derivatives | Compounds 9, 13, 18 | Inhibition of IL-1β release | Emerged as the most promising NLRP3 inhibitors of the series, showing concentration-dependent inhibition. | mdpi.comnih.gov |
| Compounds 6, 9, 13, 18 | Inhibition of NLRP3-dependent pyroptosis | Showed concentration-dependent inhibition of cell death, with maximal inhibition between 40-60%. | mdpi.com | |
| Novel Chemical Class (NICs) | NIC-12 (contains substituted piperidine) | NLRP3 inflammasome activation | Showed about tenfold increased potency compared with the benchmark inhibitor CRID3. | life-science-alliance.org |
Future Perspectives and Advanced Research Directions
Development of Novel Derivatization and Functionalization Strategies
The inherent reactivity of the piperidin-4-one core allows for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries with tailored properties. Future efforts will likely focus on developing more efficient and selective methods for derivatization and functionalization.
Key areas of exploration include:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to introduce new substituents onto the piperidine (B6355638) ring. Research is ongoing to develop catalytic systems that can selectively activate and functionalize specific C-H bonds, offering a more direct route to novel analogs. chemicalbook.com
Multi-component Reactions: One-pot, multi-component reactions are highly efficient for constructing complex molecular architectures from simple starting materials. jksus.org Future strategies will likely involve the design of new multi-component reactions that incorporate the piperidin-4-one scaffold, allowing for the rapid generation of diverse and structurally complex derivatives.
Asymmetric Synthesis: The synthesis of enantiomerically pure piperidin-4-one derivatives is crucial, as different stereoisomers often exhibit distinct biological activities. thieme-connect.com Advanced research will focus on developing novel chiral catalysts and asymmetric methodologies to control the stereochemistry at various positions of the piperidine ring. mdpi.com
Click Chemistry: The robustness and high efficiency of click chemistry reactions make them ideal for the late-stage functionalization of piperidin-4-one derivatives. This allows for the facile introduction of a wide range of functional groups, enabling the rapid optimization of lead compounds.
A notable example of derivatization involves the synthesis of 2,6-diaryl-3-(arylthio)piperidin-4-ones through the reaction of arylthioacetones, substituted aromatic aldehydes, and methylamine (B109427) or ammonium (B1175870) acetate (B1210297). researchgate.net Similarly, the Mannich reaction, a classic multi-component reaction, has been employed to synthesize a series of 2,6-diaryl-3-methyl-4-piperidones by condensing ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. biomedpharmajournal.orgresearchgate.net These methods highlight the potential for creating diverse libraries of piperidin-4-one derivatives for biological screening.
Advanced Computational Design and Virtual Screening for Target-Specific Compounds
The integration of computational tools has revolutionized the drug discovery process, enabling the rational design and virtual screening of vast chemical libraries to identify promising drug candidates. For piperidin-4-one derivatives, these in silico approaches are instrumental in predicting binding affinities, identifying potential biological targets, and optimizing pharmacokinetic properties.
Future computational strategies will likely involve:
Structure-Based Virtual Screening (SBVS): With an increasing number of protein crystal structures available, SBVS will be a key tool for identifying piperidin-4-one derivatives that can bind to specific therapeutic targets. wikipedia.org This approach involves docking large libraries of virtual compounds into the binding site of a target protein and scoring their potential interactions. wikipedia.org
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of a target is unknown, LBVS methods can be employed. wikipedia.org These techniques use information from known active ligands to identify new compounds with similar properties, such as shape and pharmacophore features.
Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to correlate the structural features of piperidin-4-one derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, untested compounds and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein, offering insights into the stability of the complex and the key binding interactions. researchgate.net
A study aimed at identifying new inhibitors of Helicobacter pylori involved the theoretical design of over thirty-eight thousand 2,6-diphenyl piperidone derivatives. sciensage.info These compounds were then docked with the 2B7N protein of H. pylori using a virtual screening tool to identify potential lead molecules. sciensage.info Another research effort utilized virtual screening to identify piperidine-based small molecules as potential inhibitors of COVID-19. researchgate.net
Exploration of New Biological Targets and Mechanisms of Action
While piperidin-4-one derivatives have been extensively studied for their anticancer, antimicrobial, and analgesic properties, there is a vast and underexplored landscape of potential new biological targets and mechanisms of action. biomedpharmajournal.orgnih.govwho.int Future research will aim to uncover these novel therapeutic applications.
Promising areas for investigation include:
Neurodegenerative Diseases: The piperidine scaffold is a common feature in many centrally acting drugs. clinmedkaz.org Future research could explore the potential of piperidin-4-one derivatives as modulators of targets implicated in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. frontiersin.org
Inflammatory Diseases: The anti-inflammatory potential of piperidin-4-one derivatives is an emerging area of interest. nih.gov Research could focus on identifying specific inflammatory pathways and targets that are modulated by these compounds. For example, some piperidone derivatives have been found to induce apoptosis and exhibit antiproliferative effects on various cancer cell lines by inducing reactive oxygen species accumulation and mitochondrial depolarization. nih.gov
Infectious Diseases: With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Piperidin-4-one derivatives have shown promise as antibacterial and antifungal agents, and future work could focus on identifying novel microbial targets and overcoming resistance mechanisms. biomedpharmajournal.org
Ion Channel Modulation: Piperidine derivatives have been shown to interact with various ion channels, suggesting their potential as therapeutic agents for conditions such as cardiac arrhythmias and epilepsy. clinmedkaz.org
In silico studies have predicted that novel piperidine derivatives can interact with a range of targets including enzymes, receptors, and ion channels, suggesting their potential application in treating cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org
Innovation in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and improve efficiency. The development of sustainable and eco-friendly methods for the synthesis of piperidin-4-one and its derivatives is a key area of future research.
Innovations in this area include:
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents (DESs) can significantly reduce the environmental footprint of synthetic processes. researchgate.netresearchgate.net
Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, can improve reaction rates, reduce waste, and enable the use of milder reaction conditions.
Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts. smolecule.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. researchgate.net
Researchers have successfully synthesized 2,6-diarylpiperidin-4-ones using a deep eutectic solvent made from glucose and choline (B1196258) chloride, providing an environmentally safe and sustainable alternative to conventional methods. researchgate.net Another study reported the synthesis of piperidin-4-one derivatives using a glucose-urea deep eutectic solvent, which is considered a truly green solvent as it does not produce harmful organic pollutants. researchgate.netresearchgate.net
Design of Multi-target Directed Ligands with Piperidin-4-one Cores
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously, represent a promising therapeutic strategy for these complex conditions. benthamscience.commdpi.com The versatile piperidin-4-one scaffold is an ideal core for the design of MTDLs.
Future research in this area will focus on:
Rational Design: Combining pharmacophores from known ligands of different targets into a single molecule containing a piperidin-4-one core.
Fragment-Based Drug Discovery: Using fragments that bind to different targets and linking them together with a piperidin-4-one scaffold.
Computational Modeling: Employing computational tools to predict the binding of designed MTDLs to their respective targets and to optimize their pharmacokinetic properties.
The development of MTDLs is a challenging but promising field. For instance, researchers have explored the design of piperidine and piperazine (B1678402) derivatives as multi-targeted agents for Alzheimer's disease. benthamscience.com Naturally inspired MTDLs have been synthesized from piperine (B192125) for the management of Alzheimer's disease, with some compounds showing significant inhibitory activity on multiple targets. nih.govacs.org
Q & A
Q. What are the common synthetic routes for preparing piperidin-4-one hydrochloride derivatives, and how do reaction conditions influence yield?
this compound is frequently synthesized via Mannich reactions using acetophenones, aldehydes, and secondary amines under acidic conditions. For example, phenethylamine hydrochloride and paraformaldehyde are common reagents, with yields ranging from 87–98% depending on substituents (e.g., electron-withdrawing groups like nitro or chloro enhance reactivity). Reaction optimization includes controlling temperature (typically 60–80°C) and solvent selection (e.g., ethanol or methanol) .
Q. How is the structural identity of this compound derivatives confirmed in synthetic chemistry?
Characterization relies on 1H NMR (e.g., δ 4.40 ppm for piperidinyl protons), melting point analysis (e.g., 222–251°C for benzylidene derivatives), and mass spectrometry (e.g., MW 339.86 for 3,5-bis(4-methylbenzylidene)this compound). X-ray crystallography using programs like SHELXL refines crystal structures, verifying bond lengths and angles .
Q. What are the primary applications of this compound in biological research?
It serves as a scaffold for developing cytotoxic agents (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) and modulators of enzymes like semicarbazide-sensitive amine oxidase (SSAO), which is implicated in leukocyte migration and vascular adhesion. Derivatives also target amyloid aggregation in Alzheimer’s disease research .
Advanced Research Questions
Q. How can synthetic protocols for piperidin-4-one derivatives be optimized to address low yields in cross-coupling reactions?
Contradictions in yield data (e.g., 52% for 3,5-bis(3,4-dimethoxybenzylidene)piperidin-4-one vs. 86% for dihydroxybenzylidene analogs) suggest steric and electronic factors are critical. Strategies include:
Q. What methodologies resolve contradictions in biological activity data for piperidin-4-one-based compounds?
Discrepancies in cytotoxicity or enzyme inhibition may arise from assay conditions (e.g., cell line variability, SSAO isoform specificity). Mitigation involves:
Q. How can computational chemistry guide the design of piperidin-4-one derivatives for amyloid-beta aggregation inhibition?
Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to amyloid-beta fibrils. Substituents like 3,4-dihydroxybenzylidene enhance interactions with hydrophobic pockets and hydrogen bonding (validated by NMR chemical shifts at δ 9.41–10.31 ppm for phenolic -OH groups). MD simulations assess stability of ligand-fibril complexes .
Q. What safety and handling protocols are critical when working with this compound in vivo studies?
Hazardous material protocols include:
- PPE requirements (gloves, lab coats, fume hoods).
- Waste disposal via neutralization (e.g., 10% NaOH for acidic residues) and incineration.
- Emergency procedures for inhalation/exposure (e.g., saline rinses for eyes, activated charcoal for ingestion) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
